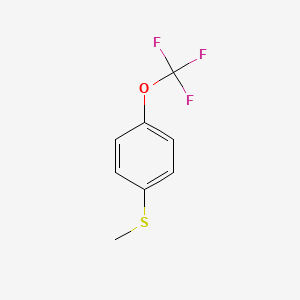4-Trifluoromethoxythioanisole
CAS No.: 2546-45-4
Cat. No.: VC3716801
Molecular Formula: C8H7F3OS
Molecular Weight: 208.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2546-45-4 |
|---|---|
| Molecular Formula | C8H7F3OS |
| Molecular Weight | 208.2 g/mol |
| IUPAC Name | 1-methylsulfanyl-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H7F3OS/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5H,1H3 |
| Standard InChI Key | WGEFOOYHACYBNE-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)OC(F)(F)F |
| Canonical SMILES | CSC1=CC=C(C=C1)OC(F)(F)F |
Introduction
Chemical Structure and Basic Properties
Structural Features
4-Trifluoromethoxythioanisole consists of a benzene ring substituted with a trifluoromethoxy group (OCF₃) at the 4-position and a methylthio group (SCH₃) at the 1-position. This structural arrangement creates a compound with distinct electronic and steric properties. The presence of both the trifluoromethoxy and methylthio groups on the aromatic ring significantly influences the compound's physical and chemical behavior.
Basic Chemical Information
4-Trifluoromethoxythioanisole belongs to the chemical family of functionalized thioanisoles. Based on structural analysis of related compounds, it possesses the molecular formula C₈H₇F₃OS with an estimated molecular weight of approximately 208.2 g/mol . The trifluoromethoxy group is known for its strong electron-withdrawing properties, which affects the electron distribution throughout the molecule, particularly in the aromatic ring.
Comparative Structural Analysis
When compared to similar compounds like 4-trifluoromethyl thioanisole (C₈H₇F₃S), 4-trifluoromethoxythioanisole differs by the inclusion of an oxygen atom between the benzene ring and the trifluoromethyl group. This structural modification significantly alters the electronic properties and reactivity patterns of the molecule.
Physical and Chemical Properties
Predicted Physical Properties
Based on the analysis of structurally related compounds, the following physical properties can be predicted for 4-trifluoromethoxythioanisole:
Chemical Reactivity
The chemical reactivity of 4-trifluoromethoxythioanisole is influenced by both of its functional groups:
-
The trifluoromethoxy group (OCF₃) acts as a strong electron-withdrawing group, affecting the electron density of the aromatic ring and making it less susceptible to electrophilic aromatic substitution reactions.
-
The methylthio group (SCH₃) provides a nucleophilic site that can participate in alkylation, oxidation, and coordination chemistry with transition metals.
Synthesis Methods
Trifluoromethoxylation of Thioanisole
Applications in Research and Industry
Industrial Applications
In industrial settings, 4-trifluoromethoxythioanisole and its derivatives may find applications in:
-
The development of specialty chemicals, particularly those requiring specific electronic or steric properties.
-
The production of agrochemicals, where the trifluoromethoxy group is often incorporated to enhance metabolic stability and bioavailability .
-
As intermediates in the synthesis of advanced materials, such as liquid crystals or electronic components.
Biological Activity and Structure-Activity Relationships
Structure-Activity Considerations
The combination of a trifluoromethoxy group and a methylthio group in a para arrangement on a benzene ring creates a unique electronic environment that could be exploited in drug design. The trifluoromethoxy group is known to enhance lipophilicity while simultaneously increasing metabolic stability, properties that are valuable in medicinal chemistry .
Analytical Methods for Characterization
Spectroscopic Analysis
For the characterization of 4-trifluoromethoxythioanisole, several analytical techniques would be valuable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed structural information. The trifluoromethoxy group would give a characteristic signal in ¹⁹F NMR.
-
Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the C-F bonds in the trifluoromethoxy group and the C-S bond in the methylthio group.
-
Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be effective for assessing the purity of synthesized 4-trifluoromethoxythioanisole and for separation from reaction mixtures . These techniques would also be valuable for monitoring reactions involving this compound.
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and selective methods for the synthesis of 4-trifluoromethoxythioanisole, potentially exploring:
-
Catalytic methods for direct trifluoromethoxylation
-
Green chemistry approaches with reduced environmental impact
-
Scalable synthetic routes suitable for industrial production
Application Development
The unique structural features of 4-trifluoromethoxythioanisole suggest potential for development in several areas:
-
As a scaffold for developing novel pharmaceutical agents, particularly those targeting lipophilic binding pockets in proteins
-
In the development of advanced materials with specific electronic or optical properties
-
As a chemical probe for investigating biological processes involving thioether chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume